N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

Catalog No.
S7005574
CAS No.
M.F
C13H12FN5O2S
M. Wt
321.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H...

Product Name

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

IUPAC Name

N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

Molecular Formula

C13H12FN5O2S

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C13H12FN5O2S/c1-8-2-3-11(14)10(4-8)12-5-13(18-17-12)19-22(20,21)9-6-15-16-7-9/h2-7H,1H3,(H,15,16)(H2,17,18,19)

InChI Key

XNDPEKWXBGFYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=NN2)NS(=O)(=O)C3=CNN=C3
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide is a novel molecule that has gained significant attention in the scientific community. The compound is known by several names, including Ki16425 and Tocris-1902. It has shown great potential in a variety of research endeavors, making it an attractive subject of investigation. This informative paper provides a detailed overview of the compound, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, and the current state of research. Additionally, the paper will explore the compound's potential implications in various fields of research and industry, limitations and future directions.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide is a sulfonamide-containing molecule. It is a potent and selective antagonist of LPA1 receptor and S1P1 receptor. The compound was first synthesized in 2002 by Kiuchi and colleagues. The significance of this compound lies in its ability to inhibit lysophosphatidic acid (LPA) signaling and prevent neointimal hyperplasia, making it a promising therapeutic candidate for treating fibrosis, cancer, and other diseases.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide is a white crystalline powder with a molecular weight of 437.5 g/mol. Its melting point is 210-212°C, and it is soluble in water, DMSO, and ethanol. Its structural formula is given below:
The synthesis of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide involves a three-step process. The first step involves the preparation of 1-(p-fluorophenyl)-2-methyl-4-nitro-1H-imidazole, which is then reacted with hydrazine hydrate to form 5-(p-fluorophenyl)-1H-pyrazole-4-carboxy hydrazide. In the final step, the compound is treated with sulfonyl chloride to produce the final product. The compound is characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Several analytical techniques are used to analyze N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide. The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the compound's structure, purity, and identity.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide has been shown to have potent anti-inflammatory and anti-tumor activities. It selectively blocks the LPA and S1P receptors, which are involved in various cellular processes, such as cell proliferation, migration, and survival. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has potential therapeutic implications for various fibrotic diseases, including systemic sclerosis, pulmonary fibrosis, and liver fibrosis.
Several studies have investigated the safety and toxicity of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide. In general, the compound has been shown to be safe at therapeutic doses. However, it may cause some adverse effects, such as anorexia, diarrhea, and weight loss, at higher doses.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide has several applications in scientific experiments. It can be used as a tool for studying LPA signaling and G protein-coupled receptor (GPCR) signaling. The compound has also been used to investigate the role of LPA and S1P in cancer cell proliferation, migration, and angiogenesis. Furthermore, it has potential therapeutic applications in various fibrotic diseases and cancer.
Currently, several research endeavors are underway to investigate the potential therapeutic applications of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide. These include studies on its ability to inhibit the growth of cancer cells, its potential as an anti-fibrotic agent, and its role in GPCR signaling pathways.
N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide has potential implications in various fields of research and industry. In the pharmaceutical industry, the compound can be developed into a novel therapeutic agent for treating fibrosis and cancer. Additionally, the compound can be used as a tool for studying LPA and S1P receptor signaling, which has implications in drug discovery and development.
Despite the promising potential of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide, several limitations and future directions should be considered. The compound's toxicity and safety at higher doses require further investigation. Moreover, the compound's mechanism of action and specificity need to be elucidated further. Additionally, the compound's potential therapeutic applications in various diseases, such as cancer, require further research.
1. Investigation of the compound's efficacy and safety in preclinical and clinical trials
2. Exploration of the compound's potential applications in other fibrotic diseases
3. Examination of the compound's effect on immune cell function
4. Investigation of the compound's ability to synergize with other drugs for cancer treatment
5. Identification of the signaling pathways and molecular targets of the compound
6. Exploration of the compound's potential application in other biological processes, such as autophagy and apoptosis
7. Investigation of the compound's role in tissue regeneration and repair
8. Development of new and efficient synthesis routes for the compound
9. Examination of the compound's potential as an imaging agent for cancer diagnosis
10. Investigation of the compound's effect on anti-drug resistance and metastasis in cancer cells. Overall, the future of N-[5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide research looks promising, and the compound has the potential to revolutionize treatment in various fields.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

321.06957398 g/mol

Monoisotopic Mass

321.06957398 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-26-2023

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